molecular formula C11H19N B14390291 Decahydro-6,10-methanopyrido[1,2-a]azepine CAS No. 90052-09-8

Decahydro-6,10-methanopyrido[1,2-a]azepine

Cat. No.: B14390291
CAS No.: 90052-09-8
M. Wt: 165.27 g/mol
InChI Key: SEKWIZWMLOECTE-UHFFFAOYSA-N
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Description

Decahydro-6,10-methanopyrido[1,2-a]azepine is a heterocyclic compound with the molecular formula C11H19N It features a unique structure that includes a decahydro-6,10-methano bridge fused to a pyrido[1,2-a]azepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-6,10-methanopyrido[1,2-a]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyridine derivative with a cyclohexanone derivative in the presence of a strong base, such as sodium hydride, to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Decahydro-6,10-methanopyrido[1,2-a]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups attached to the ring system.

Scientific Research Applications

Decahydro-6,10-methanopyrido[1,2-a]azepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of decahydro-6,10-methanopyrido[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]azepine: A related compound with a similar ring structure but lacking the decahydro-6,10-methano bridge.

    Azepine: A simpler heterocyclic compound with a seven-membered ring containing one nitrogen atom.

    Pyrrolidine: A five-membered ring compound with one nitrogen atom, often used as a building block in organic synthesis.

Uniqueness

Decahydro-6,10-methanopyrido[1,2-a]azepine is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

90052-09-8

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

2-azatricyclo[6.3.1.02,7]dodecane

InChI

InChI=1S/C11H19N/c1-2-7-12-10-5-3-4-9(8-10)11(12)6-1/h9-11H,1-8H2

InChI Key

SEKWIZWMLOECTE-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C3CCCC(C3)C2C1

Origin of Product

United States

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